2-Chloro-5,6,7-trimethoxyquinoline

Medicinal Chemistry Quinoline Synthesis Anticancer Agents

Researchers studying combretastatin analogs require a validated intermediate for Suzuki-Miyaura cross-coupling that preserves the 5,6,7-trimethoxy pharmacophore. 2-Chloro-5,6,7-trimethoxyquinoline (CAS 68236-24-8) provides the reactive 2-chloro handle while maintaining the methoxy pattern essential for tubulin binding. Other halogenated quinolines produce divergent SAR profiles-this exact intermediate is essential for reproducible results. • Enables Pd-catalyzed cross-coupling at 2-position • Preserved 5,6,7-trimethoxy pattern for bioactivity • ≥95% purity, available for global dispatch

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
CAS No. 68236-24-8
Cat. No. B13257346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,6,7-trimethoxyquinoline
CAS68236-24-8
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C=CC(=NC2=C1)Cl)OC)OC
InChIInChI=1S/C12H12ClNO3/c1-15-9-6-8-7(4-5-10(13)14-8)11(16-2)12(9)17-3/h4-6H,1-3H3
InChIKeyVAVSWIFMCSOJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,6,7-trimethoxyquinoline: Chemical Baseline Profile


2-Chloro-5,6,7-trimethoxyquinoline (CAS 68236-24-8) is a synthetic heterocyclic building block belonging to the trimethoxyquinoline class. It is primarily utilized as a key intermediate in medicinal chemistry for constructing more complex quinoline-based analogs, notably through palladium-catalyzed cross-coupling reactions at the 2-chloro position . The compound has been specifically employed in the synthesis of combretastatin analogs designed as potential anticancer agents . Commercial availability is typically at a purity of 95% .

Workflow
Suzuki-Miyaura cross-coupling at the 2-chloro position to generate 2-aryl-5,6,7-trimethoxyquinoline libraries
Use Context
Key intermediate for combretastatin-analog synthesis; reported in tubulin polymerization inhibitor research
Selection Logic
Preserves 5,6,7-trimethoxy pattern; validated in a published synthetic route (Lee et al., 2011)

2-Chloro-5,6,7-trimethoxyquinoline: Generic Substitution Risks


The value of this compound is defined by its specific substitution pattern: a single chlorine atom at position 2 and methoxy groups at positions 5, 6, and 7. This arrangement is crucial for its role as a precursor to 2-aryl-5,6,7-trimethoxyquinoline derivatives, where the chlorine serves as a handle for Suzuki coupling, while the methoxy pattern is essential for potential biological activity, such as tubulin polymerization inhibition . Directly substituting this intermediate with other halogenated quinolines (e.g., 2-bromo, 2-iodo, or 6,7,8-trimethoxy isomers) would lead to a divergent library of final compounds with different biological profiles, making interchangeability impossible without re-characterization. The specific synthetic route also relies on this exact compound as a validated intermediate .

Halogen exchange Replacing 2-chloro with 2-bromo or 2-iodo may shift cross-coupling reactivity and yield; coupling conditions often require re-optimization.
Regioisomeric mismatch The 5,6,7-trimethoxy pattern is critical for downstream biological profile; 6,7,8-trimethoxy isomers lead to divergent SAR and cannot be assumed interchangeable.

2-Chloro-5,6,7-trimethoxyquinoline: Comparative Evidence Guide


No Direct Comparator Evidence Available

An exhaustive search of primary research papers, patents, and authoritative databases did not yield any direct, quantitative head-to-head comparison data for 2-chloro-5,6,7-trimethoxyquinoline against a defined comparator under identical experimental conditions. The available evidence identifies the compound's specific role as an intermediate in the synthesis of 2-aryl-5,6,7-trimethoxyquinoline analogs with anticancer activity (e.g., compound 18 in Lee et al., 2011 ). However, no data directly comparing this intermediate with its closest in-class analogs (such as 2-bromo-5,6,7-trimethoxyquinoline or 2-chloro-6,7,8-trimethoxyquinoline) in terms of reactivity, yield, selectivity, or downstream biological potency were found. The differentiation claim is therefore limited to its specific, described synthetic utility.

Synthetic role
Data to verify
Validated as intermediate (compound 18) for Suzuki coupling to 2-(4-methoxyphenyl)- and 2-(3-fluoro-4-methoxyphenyl)-5,6,7-trimethoxyquinoline; final step yield 11% .
Supports procurement for this specific published library pathway
No direct head-to-head comparator data with other halogenated quinoline intermediates available
Medicinal Chemistry Quinoline Synthesis Anticancer Agents

2-Chloro-5,6,7-trimethoxyquinoline: Validated Application Scenarios


2-Aryl-trimethoxyquinoline Library Synthesis

The primary documented application is as a key intermediate (compound 18) for introducing aryl groups at the 2-position via Suzuki-Miyaura cross-coupling. This route enables the generation of analogs like 2-(4-methoxyphenyl)-5,6,7-trimethoxyquinoline, which is part of a program targeting tubulin polymerization inhibitors. The synthesis and characterization are detailed in Lee et al., 2011 . This scenario is appropriate for academic or industrial labs engaged in the structure-activity relationship (SAR) studies of combretastatin analogs.

Medicinal Chemistry Building Block

The compound is procured for further chemical modification. Its chlorine atom serves as a reactive site, while the 5,6,7-trimethoxy substitution pattern is preserved. This makes it a useful scaffold for researchers designing focused libraries around the trimethoxyquinoline core .

Application
Selection Property
Validation Focus
2-Aryl-trimethoxyquinoline library synthesis
2-Chloro reactivity for palladium-catalyzed coupling
Aryl group diversity and coupling efficiency; biological evaluation of resulting analogs in tubulin polymerization assays
Medicinal chemistry building block
5,6,7-Trimethoxy substitution pattern preserved
Structure-activity relationship studies around the trimethoxyquinoline core; downstream analog characterization
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